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Introduction to Fimepinostat and HIV-1 Latency
Reversal

Fimepinostat (CUDC-907) is an investigational small molecule dual inhibitor that simultaneously targets

histone deacetylases (HDAC classes I and IIB) and phosphatidylinositol-3-kinases (PI3K classes Iα, β,

and δ). This unique dual mechanism of action has shown significant promise in HIV-1 cure research,

particularly in the "shock and kill" strategy for reversing viral latency. The persistence of latent, integrated

HIV-1 proviruses predominantly in memory CD4+ T cells remains the primary barrier to eradication

despite effective combination antiretroviral therapy (cART). Unlike previously tested HDAC inhibitors that

may cause undesirable T-cell activation and proliferation—potentially expanding the latent reservoir—

fimepinostat demonstrates potent latency-reversing activity without inducing T-cell activation, making it

a compelling candidate for further investigation [1] [2].

The molecular structure of fimepinostat incorporates the hydroxamate moiety common to HDAC

inhibitors combined with a PI3K inhibitor skeleton, enabling concurrent inhibition of both pathways with

potentially reduced toxicity compared to separate drug administrations [3]. Prior to its investigation for HIV-

1 latency reversal, fimepinostat had been primarily studied in oncology contexts, with the FDA granting
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Fast Track designation for certain lymphoma presentations. Its repurposing for HIV-1 cure research

represents an innovative approach to targeting the complex mechanisms that maintain viral latency [4] [5].

Experimental Models for Studying HIV-1 Latency

Cell Line Models

Latently infected cell lines provide standardized, reproducible systems for initial screening of latency-

reversing agents (LRAs). The following well-characterized models are commonly employed:

J-lat Tat-GFP Clone (A1): This cell line contains an integrated HIV-1 provirus where the GFP gene

replaces the viral nef gene, with GFP expression controlled by the HIV-1 promoter. GFP expression

serves as a direct marker of HIV-1 transcriptional activation, allowing rapid quantification via flow

cytometry. Cells are typically seeded at 2×10⁵ cells/well in 96-well plates and incubated with test

compounds for 48 hours before analysis [1].

ACH-2 Cells: This model contains replication-competent integrated HIV-1 provirus that can be

induced to produce infectious virus. Following stimulation with LRAs, HIV-1 p24 gag production is

quantified in culture supernatants using ELISA, providing a direct measurement of viral protein

production. Similar to J-lat cells, ACH-2 cells are seeded at 2×10⁵ cells/well and incubated with

compounds for 48 hours [1].

Primary Cell Models

While cell lines offer practical advantages, primary cell models more accurately recapitulate the in vivo

conditions of HIV-1 latency:

Primary CD4+ T-cells from Virally Suppressed Donors: CD4+ T-cells are isolated from donors

living with HIV-1 who have maintained undetectable viral loads (<50 copies/mL) on cART for a

minimum of 18 months. Cells are typically enriched using magnetic-activated cell sorting (MACS)

with negative selection to avoid cellular activation. These cells harbor endogenous latent HIV-1

reservoirs and provide the most clinically relevant system for evaluating LRA efficacy [1] [6].
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Ex Vivo Viral Reactivation Models: Isolated CD4+ T-cells are stimulated with LRAs for defined

periods (typically 16-48 hours), after which cell-associated unspliced HIV-1 RNA is measured using

sensitive droplet digital PCR (ddPCR) to quantify changes in HIV-1 transcription. This approach

directly measures the induction of viral transcription in cells harboring latent proviruses [1].

Table 1: Comparison of Experimental Models for HIV-1 Latency Studies

Model
Type

Specific Model Key Readout Advantages Limitations

Cell
Line

J-lat Tat-GFP (A1) GFP expression by

flow cytometry

Rapid, quantitative,

high-throughput
suitable for screening

Does not fully

recapitulate chromatin
structure of primary

cells

Cell
Line

ACH-2 p24 gag production

by ELISA

Measures viral

protein production

Clonal population may

not represent reservoir
heterogeneity

Primary
Cell

Primary CD4+ T-
cells from

suppressed
donors

Cell-associated
unspliced HIV-1

RNA by ddPCR

Most clinically
relevant, captures

patient-specific
factors

Limited cell numbers,
donor-to-donor

variability

Primary
Cell

Ex vivo expanded
CD4+ T-cells

Viral outgrowth and
HIV RNA

measurement

Provides sufficient
cells for multiple

experiments

Requires in vitro
expansion that may

alter cell physiology

Detailed Experimental Protocols

Compound Preparation and Storage

Fimepinostat stock solution is typically prepared by dissolving the compound in dimethyl sulfoxide

(DMSO) at a concentration of 10-100 mM, followed by aliquoting and storage at -20°C to -80°C. For

working concentrations, the stock is further diluted in appropriate cell culture media immediately before use,
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ensuring that the final DMSO concentration does not exceed 0.1% to maintain cell viability. Panobinostat

and romidepsin, commonly used as comparator HDAC inhibitors in these studies, are prepared similarly [1].

HIV-1 Latency Reversal in Cell Lines

The following protocol details the standard approach for assessing latency reversal in J-lat and ACH-2 cell

lines:

Cell Culture Preparation:

Maintain J-lat Tat-GFP and ACH-2 cells in RPMI 1640 medium supplemented with 10% heat-
inactivated fetal bovine serum (hiFBS), penicillin (100 IU/mL), and streptomycin (100 μg/mL)

Seed cells in 96-well plates at a density of 2×10⁵ cells/well in 100 μL complete medium

Compound Treatment:

Add fimepinostat at clinically relevant concentrations (25 nM is commonly used)
Include appropriate controls: DMSO vehicle (0.01%) as negative control, panobinostat or

romidepsin as HDAC inhibitor comparators, and PMA (25 nM) as positive control
Incubate cells for 48 hours at 37°C with 5% CO₂

Readout and Analysis:

For J-lat cells: Harvest cells and analyze GFP expression in live, single cells using flow
cytometry, gating on viability dye-negative populations

For ACH-2 cells: Collect supernatants, inactivate with 1% Empigen for 1 hour, and measure
HIV-1 p24 gag levels by ELISA according to manufacturer instructions

Perform all experiments in duplicate or triplicate to ensure statistical reliability [1]

Latency Reversal in Primary CD4+ T-Cells

For studies using primary cells from donors living with HIV-1, the following protocol is recommended:

Cell Isolation and Culture:

Isolate CD4+ T-cells from cryopreserved PBMCs of virally suppressed donors using MACS
negative selection to minimize activation
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Seed cells at 1×10⁶ cells/mL in RPMI 1640 media with 10% hiFBS and antibiotics in 24-well

plates
Treat cells with fimepinostat (25 nM) or comparator compounds (e.g., romidepsin at 5 nM) for

16 hours at 37°C with 5% CO₂

HIV-1 Transcript Measurement:

Harvest cells and lysate in RLT+ buffer for RNA extraction using kits such as the AllPrep

DNA/RNA Mini Kit
Measure cell-associated unspliced HIV-1 RNA using the QX100 Droplet Digital PCR System

with appropriate primers and probes
Normalize results to cell number or housekeeping genes as appropriate [1]

T-Cell Activation and Proliferation Assessment

A critical aspect of LRA evaluation is assessing potential effects on T-cell activation and proliferation:

Cell Culture and Treatment:

Isolate PBMCs from HIV-negative donors by Ficoll-Paque density gradient centrifugation

Seed PBMCs at 2×10⁶ cells/mL in RPMI 1640 complete medium in 12-well plates
Treat with fimepinostat across a concentration range (e.g., 10-100 nM) for 48 hours

Flow Cytometry Analysis:

Stain cells with viability dye followed by Fc-blocking and surface staining with antibodies
against CD3, CD4, CD8, CCR7, CD45RA, and CD69 (activation marker)

Fix, permeabilize, and perform intracellular staining for Ki67 (proliferation marker)
Analyze using flow cytometry, identifying T-cell subsets by size, granularity, and CD3/CD4/CD8

expression
Define central memory T-cells (TCM) as CD45RA-CCR7+ and effector memory T-cells (TEM)

as CD45RA-CCR7-
Determine positivity gates using isotype control antibodies [1]

Data Analysis and Interpretation

Quantifying HIV-1 Reactivation
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Flow cytometry data from J-lat experiments should be analyzed to determine the percentage of GFP-

positive cells within live, single-cell populations. Comparison to vehicle (DMSO) controls allows

calculation of fold-increase in latency reversal. For ACH-2 cells, p24 gag concentrations are determined

from standard curves in ELISA assays, with background subtraction from vehicle controls.

Droplet digital PCR data from primary cell experiments provides absolute quantification of cell-associated

unspliced HIV-1 RNA copies per unit, which can be normalized to cell number or input RNA. Statistical

significance is typically determined using the Mann-Whitney U test for comparison between groups, with p-

values <0.05 considered significant [1].

Assessing T-Cell Activation and Proliferation

Flow cytometry data for T-cell activation and proliferation markers should be analyzed by first gating on live

CD3+CD4+ or CD3+CD8+ populations, then determining the percentage of CD69+ (activation) and Ki67+

(proliferation) cells within these populations. Comparison of these percentages across treatment conditions

allows assessment of compound effects on T-cell status [1].

Key Research Findings and Data Summary

Efficacy in Latency Reversal

Studies have consistently demonstrated that fimepinostat effectively reverses HIV-1 latency at clinically

achievable concentrations:

Table 2: Quantitative Summary of Fimepinostat Efficacy Across Experimental Models

Experimental Model
Fimepinostat
Concentration

Key Results
Comparator
Compounds

J-lat Tat-GFP cells 25 nM Robust latency reversal

comparable to romidepsin at
2.5 nM

Romidepsin,

panobinostat
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Experimental Model
Fimepinostat
Concentration

Key Results
Comparator
Compounds

ACH-2 cells 25 nM Significant induction of p24

gag production

Romidepsin,

panobinostat

Primary CD4+ T-cells
from suppressed donors

25 nM Significant increase in cell-

associated unspliced HIV-1
RNA

Romidepsin (5

nM)

Primary CD4+ T-cells
from suppressed donors

25 nM Latency reversal comparable
to romidepsin

Romidepsin (5
nM)

Effects on T-Cell Activation and Proliferation

A distinctive feature of fimepinostat is its differential effect on T-cell activation compared to other HDAC

inhibitors:

Fimepinostat treatment resulted in decreased T-cell activation (as measured by CD69 expression)

and had no negative impact on T-cell proliferation (as measured by Ki67 expression) [1] [2]

In contrast, romidepsin stimulation under identical conditions induced marked T-cell activation and

proliferation, which could potentially lead to unintended clonal expansion of latently infected CD4+ T-

cells—a key mechanism of HIV-1 persistence [1]

This dissociation between latency reversal and T-cell activation represents a significant potential

advantage for fimepinostat in HIV-1 cure strategies, as it may enable viral reactivation without

expanding the reservoir [1]

Mechanism and Signaling Pathways

The following diagram illustrates the proposed dual mechanism of fimepinostat in reversing HIV-1 latency:
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Figure 1: Dual Mechanism of Fimepinostat in HIV-1 Latency Reversal. Fimepinostat simultaneously

inhibits HDAC and PI3K signaling pathways. HDAC inhibition increases histone acetylation, leading to

chromatin relaxation and facilitated HIV transcription. Concurrent PI3K inhibition modulates T-cell

activation pathways, potentially contributing to the unique profile of latency reversal without global T-cell

activation.

Troubleshooting and Technical Considerations

Cell viability concerns: Fimepinostat concentrations above 100 nM may impact cell viability in

some primary cell cultures. It is recommended to perform dose-response experiments (typically 10-

100 nM) to establish optimal concentrations for each cell type [1]

Donor variability: Responses in primary cells from different donors can vary significantly. Include

cells from multiple donors (minimum n=4-5) to ensure robust conclusions [1]

Experimental timing: The optimal incubation time may differ between model systems—16 hours for

primary CD4+ T-cells versus 48 hours for cell lines. Conduct time-course experiments to determine

ideal exposure durations [1]

Combination approaches: Recent evidence suggests that combination LRA regimens may be more

effective than single agents. Consider testing fimepinostat in combination with other latency reversing

agents with complementary mechanisms [7] [8]

Conclusion

Fimepinostat represents a promising candidate for HIV-1 latency reversal with a unique dual mechanism of

action and favorable profile of reversing latency without inducing T-cell activation. The experimental

protocols outlined in this document provide researchers with standardized methods to evaluate its efficacy

across multiple model systems, from initial screening in cell lines to validation in primary cells from virally

suppressed donors. As research in this area advances, fimepinostat may play an important role in

combination approaches aimed at achieving an HIV-1 cure through the "shock and kill" strategy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 10 / 11 Tech Support

https://www.smolecule.com/products/s548375?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6816120/
https://pubmed.ncbi.nlm.nih.gov/31700655/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12563042/
https://go.drugbank.com/drugs/DB11891
https://sigma.larvol.com/product.php?e1=1637&tab=newstrac
https://pmc.ncbi.nlm.nih.gov/articles/PMC6532074/
https://www.jci.org/articles/view/80142
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2019.03060/full
https://www.smolecule.com/products/b548375#fimepinostat-hiv-1-latency-reversal-experimental-methods
https://www.smolecule.com/products/b548375#fimepinostat-hiv-1-latency-reversal-experimental-methods
https://www.smolecule.com/products/b548375#fimepinostat-hiv-1-latency-reversal-experimental-methods
https://www.smolecule.com/products/b548375#fimepinostat-hiv-1-latency-reversal-experimental-methods
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s548375?utm_src=pdf-bulk
https://www.smolecule.com/products/s548375?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United
States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 11 / 11 Tech Support

https://www.smolecule.com/products/s548375?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

